molecular formula C8H14N2O2 B14364797 3-(Dimethylamino)-2-formyl-N,N-dimethylprop-2-enamide CAS No. 92335-90-5

3-(Dimethylamino)-2-formyl-N,N-dimethylprop-2-enamide

Cat. No.: B14364797
CAS No.: 92335-90-5
M. Wt: 170.21 g/mol
InChI Key: AHUGKLQIXSQDCJ-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-2-formyl-N,N-dimethylprop-2-enamide is an organic compound with a complex structure that includes both amine and formyl functional groups

Preparation Methods

The synthesis of 3-(Dimethylamino)-2-formyl-N,N-dimethylprop-2-enamide can be achieved through several routes. One common method involves the reaction of dimethylamine with acrylonitrile, followed by subsequent hydrogenation to yield the desired product . This process typically requires specific reaction conditions, such as the presence of a catalyst and controlled temperature and pressure settings.

Industrial production methods often involve large-scale reactions using similar principles but optimized for efficiency and yield. These methods may include continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

3-(Dimethylamino)-2-formyl-N,N-dimethylprop-2-enamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

3-(Dimethylamino)-2-formyl-N,N-dimethylprop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2-formyl-N,N-dimethylprop-2-enamide involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and the pathways it engages in .

Comparison with Similar Compounds

Similar compounds to 3-(Dimethylamino)-2-formyl-N,N-dimethylprop-2-enamide include:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

CAS No.

92335-90-5

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

3-(dimethylamino)-2-formyl-N,N-dimethylprop-2-enamide

InChI

InChI=1S/C8H14N2O2/c1-9(2)5-7(6-11)8(12)10(3)4/h5-6H,1-4H3

InChI Key

AHUGKLQIXSQDCJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C(C=O)C(=O)N(C)C

Origin of Product

United States

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